Product packaging for Xanthogalenol(Cat. No.:CAS No. 265659-35-6)

Xanthogalenol

Cat. No.: B1257378
CAS No.: 265659-35-6
M. Wt: 354.4 g/mol
InChI Key: ALGFNVZQNNGHPA-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Xanthogalenol is a prenylated chalcone, a class of compounds known for diverse biological activities, which was first identified as a novel natural product in the American hop cultivar 'Galena' ( Humulus lupulus L.) . It is one of several prenylflavonoids found in the lupulin glands of hops, alongside more abundant compounds like xanthohumol . Its distribution appears to have taxonomic significance, correlating with specific hybridization patterns and leaf morphology in North American hop varieties . As a prenylated chalcone, this compound is of significant interest in natural product and phytochemical research. Researchers explore such compounds for their potential bioactive properties, which may include antioxidant, anti-inflammatory, or antimicrobial effects, based on the activities observed in structurally related chalcones . The presence of the prenyl group is often associated with increased lipophilicity and enhanced interaction with biological membranes . This product is intended for laboratory research purposes only and is not classified as an in vitro diagnostic (IVD) medical device . It is supplied as "For Research Use Only" (RUO) and is strictly not intended for use in diagnostic procedures, clinical applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O5 B1257378 Xanthogalenol CAS No. 265659-35-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

265659-35-6

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

(E)-1-[2,6-dihydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H22O5/c1-13(2)4-10-16-19(26-3)12-18(24)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+

InChI Key

ALGFNVZQNNGHPA-YRNVUSSQSA-N

SMILES

CC(=CCC1=C(C=C(C(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)OC)C

Isomeric SMILES

CC(=CCC1=C(C=C(C(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)OC)C

Canonical SMILES

CC(=CCC1=C(C=C(C(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)OC)C

Origin of Product

United States

Natural Occurrence and Botanical Context of Xanthogalenol

Distribution within Humulus lupulus (Hops)

Within Humulus lupulus, xanthogalenol is synthesized and secreted as part of the hop resin, known as lupulin. This process occurs in the glandular trichomes located on the adaxial surfaces of the hop cone bracts, and it can also be detected in the trichomes found on the underside of young leaves . While present in hops, this compound is generally a minor prenylflavonoid in beer, largely due to thermal isomerization processes that occur during brewing .

The presence of this compound is not universal across all Humulus lupulus varieties but is rather concentrated in specific lineages. It is notably found in North American hops, particularly those originating from the Missouri and Mississippi River drainages. These include Humulus lupulus var. lupuloides E. Small, Humulus lupulus var. neomexicanus Nelson and Cockerell (specifically those found east of the Rocky Mountains), and Humulus lupulus var. pubescens E. Small mdpi.com. Additionally, this compound is a characteristic compound of Japanese hops, Humulus lupulus var. cordifolius (Miquel) Maximowicz mdpi.comnih.govwikidata.orglipidmaps.org.

Research has identified this compound in specific cultivated varieties, such as Humulus lupulus cv. 'Galena'. Its presence in cultivars has been observed to be strictly limited to those varieties that are derived from Humulus lupulus cv. 'Brewer's Gold' wikidata.org. A comprehensive study of 159 native Humulus lupulus var. lupuloides genotypes revealed detectable levels of this compound in all examined samples uni.lu. Native Humulus lupulus ssp. lupoloides accessions frequently contain both this compound and 4′-O-methylxanthohumol, which serve as key chemotaxonomic indicator molecules for these populations wikipedia.orglipidmaps.orgebiohippo.comnih.govqualitas1998.net.

Table 1: Presence of this compound in Selected Humulus lupulus Varieties and Subspecies

Humulus lupulus Variety/SubspeciesThis compound PresenceGeographic OriginReference
H. l. var. lupuloides E. SmallPresentNorth America (Missouri/Mississippi River drainages) mdpi.comuni.luwikipedia.orglipidmaps.orgebiohippo.comnih.govqualitas1998.net
H. l. var. neomexicanus (East of Rockies)PresentNorth America (Missouri/Mississippi River drainages) mdpi.com
H. l. var. pubescens E. SmallPresentNorth America (Missouri/Mississippi River drainages) mdpi.com
H. l. var. cordifolius (Miquel) MaximowiczPresentJapan mdpi.comnih.govwikidata.orglipidmaps.org
H. lupulus cv. 'Galena'PresentCultivar (derived from 'Brewer's Gold') wikidata.org
H. lupulus cv. 'Brewer's Gold'Ancestral (derived varieties contain it)Cultivar
European hops (H. l. var. lupulus)AbsentEurope mdpi.comwikidata.orglipidmaps.org
Southwestern American hops (H. l. var. neomexicanus West of Rockies)AbsentSouthwestern USA mdpi.comwikidata.orglipidmaps.org

The distribution of this compound and other 4′-O-methylchalcones exhibits a distinct geographic pattern. These compounds are predominantly found in wild American hop plants from the Missouri-Mississippi river basin and in Humulus lupulus var. cordifolius from Japan, as well as their descendants mdpi.comwikidata.orglipidmaps.org. Conversely, these 4′-O-methylchalcones are largely absent from European-origin cultivars and from wild hops found in Europe and the southwestern United States (specifically Humulus lupulus var. neomexicanus from west of the Rocky Mountains) mdpi.comwikidata.orglipidmaps.org.

This observed "flavonoid dichotomy"—the clear presence or absence of 4′-O-methylchalcones—serves as an indicator of at least two distinct evolutionary lineages within Humulus lupulus: a European lineage and a Japanese-American lineage wikidata.orglipidmaps.org. This chemical distinction aligns with existing morphological, molecular, and phytogeographical evidence, suggesting that North American and European hop lineages diverged over a million years ago wikidata.orglipidmaps.orglipidmaps.orgnih.gov.

**Table 2: Geographic Distribution of this compound and 4′-O-methylchalcones in *Humulus lupulus***

Geographic Region/SubspeciesThis compound/4′-O-methylchalcone PresenceEvolutionary LineageReference
North America (Missouri/Mississippi River drainages)PresentJapanese-American mdpi.comwikidata.orglipidmaps.org
Japan (H. l. var. cordifolius)PresentJapanese-American mdpi.comwikidata.orglipidmaps.org
Europe (H. l. var. lupulus)AbsentEuropean mdpi.comwikidata.orglipidmaps.org
Southwestern USA (H. l. var. neomexicanus West of Rockies)AbsentEuropean mdpi.comwikidata.orglipidmaps.org

Specific Hop Varieties Exhibiting this compound Presence

Identification in Other Natural Sources

Beyond its primary association with Humulus lupulus, this compound has also been reported in Drynaria fortunei lipidmaps.org. This indicates that while hops are a major source, the compound's occurrence is not exclusively limited to the Humulus genus.

Ecological and Chemotaxonomic Significance of this compound Variation

The variation in this compound content holds significant ecological and chemotaxonomic implications. This compound, alongside 4′-O-methylxanthohumol, acts as a crucial chemotaxonomic indicator molecule for identifying native Humulus lupulus ssp. lupoloides wikipedia.orglipidmaps.orgebiohippo.comnih.govqualitas1998.net. The diversity in prenylchalcones, including this compound, has been established as a reliable marker for tracing the ancestry of hops, particularly within North American lineages lipidmaps.org.

The aforementioned flavonoid dichotomy, characterized by the presence or absence of 4′-O-methylchalcones like this compound, strongly suggests the existence of distinct evolutionary lineages within Humulus lupulus (European versus Japanese-American) wikidata.orglipidmaps.org. This chemical polymorphism points to a complex evolutionary history for Humulus lupulus, potentially involving introgression among various North American taxa mdpi.com. Furthermore, the germplasm of native Humulus lupulus var. lupuloides, which contains this compound, represents a diverse and underexplored resource of biochemicals. These compounds may contribute to natural defenses, such as repellence against insect and mite pests uni.lu.

Biosynthesis and Metabolic Pathways of Xanthogalenol

Precursor Identification within Chalcone (B49325) Biosynthesis

The biosynthesis of Xanthogalenol is intrinsically linked to the chalcone biosynthetic pathway, which produces the foundational skeleton for a diverse array of flavonoid compounds. strategian.comnih.govnih.gov The initial precursor is naringenin (B18129) chalcone (also known as chalconaringenin), which is formed from intermediates supplied by the phenylpropanoid pathway. google.commdpi.com However, the most critical branch-point intermediate leading directly to this compound and its related compounds is the prenylated derivative, desmethylxanthohumol (B55510). nih.gov

Role of Desmethylxanthohumol in Biogenetic Pathways

Desmethylxanthohumol (DMX), chemically known as 2',4',4',6'-tetrahydroxy-3'-C-prenylchalcone, is the central precursor for the majority of prenylated flavonoids found in hops. nih.gov It is formed through the prenylation of the initial naringenin chalcone backbone. google.commdpi.com Following its synthesis, DMX stands at a metabolic crossroads. It can be directed down several enzymatic routes, leading to a variety of compounds. One major pathway involves methylation at the 6'-hydroxyl group to form xanthohumol (B1683332). nih.govuniprot.org Alternatively, a different methylation event on the B-ring of the DMX molecule leads to the formation of this compound, which is characterized as a 7-methoxy or 4'-O-methylated chalcone. hebmu.edu.cnnih.gov This positions desmethylxanthohumol as the immediate biogenetic precursor from which the pathways to xanthohumol and this compound diverge. google.comnih.gov

Enzymatic Steps and Associated Enzymes

The conversion of primary metabolites into the complex structure of this compound is orchestrated by a specific sequence of enzymes. These catalysts facilitate the construction of the chalcone core, the addition of a prenyl group, and the final, defining methylation step.

Involvement of Chalcone Synthase (CHS) and Phenylpropanoid Metabolism

The journey begins in the phenylpropanoid pathway, a fundamental process in plants for producing a wide range of phenolic compounds. frontiersin.org Phenylalanine, an amino acid derived from the shikimate pathway, is converted through a series of enzymatic steps involving phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA. mdpi.compnas.org

This molecule serves as a key substrate for Chalcone Synthase (CHS), a type III polyketide synthase. mdpi.com In hops, a specific gene, chs_H1, codes for a chalcone synthase that is highly active in the plant's glandular trichomes. agriculturejournals.czresearchgate.net CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (2',4',6',4-tetrahydroxychalcone). google.commdpi.commdpi.com This reaction is the committed step that channels metabolic flow into the biosynthesis of flavonoids and, more specifically, the precursors for this compound. nih.gov

Prenyltransferase Activity in this compound Formation

Following the synthesis of the naringenin chalcone backbone, a crucial modification occurs: aromatic prenylation. This step is catalyzed by a membrane-bound aromatic prenyltransferase. researchgate.net In Humulus lupulus, the enzyme known as HlPT1 (or HlPT1L) is responsible for transferring a dimethylallyl pyrophosphate (DMAPP) group, an isoprenoid unit from the methylerythritol phosphate (B84403) (MEP) pathway, onto the aromatic ring of naringenin chalcone. mdpi.comresearchgate.netoup.com This reaction yields desmethylxanthohumol, the key intermediate that is the direct substrate for the final methylation step in this compound biosynthesis. nih.govmdpi.com The prenyltransferase has a dual function, as it is also involved in the biosynthesis of bitter acids in hops. ishs.org

O-Methyltransferase Activities in Related Chalcone Biosynthesis

The final step distinguishing this compound from its precursor, desmethylxanthohumol, is a specific O-methylation reaction. mdpi.com This process is carried out by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which use SAM as the methyl donor. google.commdpi.com

In the closely related biosynthesis of xanthohumol, the enzyme OMT1 catalyzes the methylation of desmethylxanthohumol at the 6'-hydroxyl group of the A-ring. nih.govuniprot.org this compound, however, is a 4'-O-methylated chalcone, meaning the methylation occurs on the 4-hydroxyl group of the B-ring. hebmu.edu.cn While the specific enzyme solely responsible for this 4'-O-methylation to produce this compound has not been definitively isolated, hop OMTs exhibit varied substrate specificities. nih.govuniprot.org For instance, the enzyme OMT2 can methylate a broad range of chalcones, and OMT1 has been shown to act on this compound itself, converting it to 4'-O-methylxanthohumol. uniprot.orguniprot.org The formation of this compound from desmethylxanthohumol represents a key branch point in chalcone metabolism, determined by the specific position targeted by an O-methyltransferase. mdpi.com

Table 1: Key Enzymes in the Biosynthesis Pathway of this compound

Enzyme Abbreviation Gene Name (Hop) Function
Chalcone Synthase CHS chs_H1 Catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. mdpi.commdpi.comagriculturejournals.cz
Aromatic Prenyltransferase PT HlPT1L Transfers a prenyl group to naringenin chalcone to form desmethylxanthohumol. mdpi.comresearchgate.net
O-Methyltransferase OMT OMT1, OMT2 Catalyzes the transfer of a methyl group to a hydroxyl group on the chalcone backbone. nih.govuniprot.orguniprot.org

Compartmentalization of this compound Biosynthesis within Plant Tissues

The entire biosynthetic pathway for this compound and related prenylflavonoids is highly compartmentalized, occurring almost exclusively within the glandular trichomes, or lupulin glands, of the female hop cones. nih.govbioactivetech.ploup.com These yellow, resin-producing glands are specialized metabolic factories. nih.govpnas.org

Genetic and Molecular Regulation of this compound Production

The biosynthesis of this compound, like other flavonoids, is a complex process that is tightly controlled at the genetic and molecular level. This regulation primarily occurs through the coordinated action of various transcription factors that modulate the expression of structural genes encoding the enzymes of the flavonoid biosynthetic pathway. While direct research on the specific genetic regulation of this compound is limited, extensive studies on the regulation of flavonoids and prenylflavonoids in various plant species, including those known to produce this compound and related compounds, provide a robust framework for understanding its control.

The key regulatory proteins belong to several large transcription factor families, most notably the MYB (v-myb avian myeloblastosis viral oncogene homolog), bHLH (basic helix-loop-helix), and WD40-repeat proteins. These transcription factors often work in concert, forming regulatory complexes that bind to the promoter regions of target genes, thereby activating or repressing their transcription.

In Drynaria roosii, a fern known to produce this compound-related flavonoids like naringin (B1676962) and neoeriocitrin, transcriptome analysis has revealed that the expression of genes involved in their synthesis, such as PAL, 4CL, C4H, C3H, and HCT, shows high co-expression with MYB and bHLH transcription factor genes. oup.combiocrick.com This suggests that these transcription factors are the principal regulators of the upstream phenylpropanoid and subsequent flavonoid pathways that lead to the precursors of this compound.

Research on hop (Humulus lupulus), a well-known producer of the prenylflavonoid xanthohumol, which is structurally related to this compound, has provided significant insights into the regulatory networks. In hop, the transcriptional regulation of bitter acid and prenylflavonoid biosynthesis is managed by a ternary protein complex known as MBW, which consists of MYB, bHLH, and WD40 proteins. biorxiv.org Additionally, a binary complex involving WRKY1 and WD40 proteins also plays a role. biorxiv.org These complexes are responsible for activating the promoters of key biosynthetic genes, including chalcone synthase (CHS), which catalyzes a critical step in the flavonoid pathway. researchgate.netnih.gov

Furthermore, the regulation is not solely based on activation. Repressor-type transcription factors also play a crucial role in fine-tuning the metabolic flux. For instance, in hop, the R2R3-MYB repressor HlMYB7 has been shown to suppress the activity of the MBW and WW protein complexes, leading to a downregulation of genes in the prenylflavonoid and bitter acid pathways. biorxiv.orgbiorxiv.org This intricate balance between activators and repressors allows the plant to control the production of these specialized metabolites in response to developmental and environmental cues.

The final step in the formation of some methylated flavonoids is catalyzed by O-methyltransferases. In Humulus lupulus, the enzyme OMT1 (Desmethylxanthohumol 6'-O-methyltransferase) has been identified and shown to catalyze the methylation of desmethylxanthohumol to form xanthohumol and is also capable of methylating this compound to produce 4'-O-methylxanthohumol. uniprot.org The expression of the gene encoding this enzyme is a critical control point for the production of the final methylated compound.

The table below summarizes the key transcription factor families and their putative roles in the regulation of this compound biosynthesis, based on research on related flavonoid pathways.

Regulatory Protein Family Function in Flavonoid Biosynthesis Examples of Target Genes/Complexes References
R2R3-MYB Act as both activators and repressors of transcription. They often provide specificity to the regulatory complexes, determining which branches of the flavonoid pathway are activated.CHS, CHI, F3H, FLS; Part of the MBW complex. biorxiv.orgnih.gov
bHLH Essential components of the MBW regulatory complex, working alongside MYB and WD40 proteins to activate the transcription of structural genes.Part of the MBW complex. oup.combiorxiv.org
WD40 Act as scaffolding proteins, facilitating the interaction between MYB and bHLH transcription factors to form a stable and functional MBW activation complex.Part of the MBW and WW complexes. biorxiv.org
WRKY Can act as activators of biosynthetic pathways. In hop, HlWRKY1 can activate the promoters of genes involved in xanthohumol and bitter acid biosynthesis.CHS_H1, OMT1; Part of the WW complex. researchgate.net

Advanced Structural Characterization and Elucidation of Xanthogalenol

Spectroscopic Techniques for Definitive Structure Determination

The elucidation of Xanthogalenol's structure is achieved through a combination of high-resolution spectroscopic methods, providing detailed insights into its atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of complex organic molecules like this compound, offering comprehensive information about the carbon-hydrogen framework uwaterloo.ca. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

1D NMR Spectroscopy: Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra provide fundamental data on the number and types of protons and carbons, respectively, as well as their local chemical environments nih.govuwaterloo.caresearchgate.net. For this compound, the ¹H NMR spectrum reveals characteristic signals for aromatic protons, olefinic protons, methoxy (B1213986) groups, and the prenyl moiety, while the ¹³C NMR spectrum confirms the presence of various carbon types, including carbonyl, aromatic, and aliphatic carbons nih.gov.

2D NMR Spectroscopy: To establish connectivity and spatial relationships between atoms, advanced 2D NMR techniques are indispensable mcgill.cafigshare.com. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical for assigning signals and confirming the proposed structure researchgate.netresearchgate.netmuni.czhku.hksemanticscholar.org. For instance, HMBC correlations between specific protons and carbons across multiple bonds help to connect isolated fragments and confirm the positions of substituents, such as the prenyl and methoxy groups on the chalcone (B49325) backbone semanticscholar.org.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is vital for determining the precise molecular formula of this compound researchgate.netmuni.czhku.hksemanticscholar.orguni-regensburg.de. This technique provides highly accurate mass-to-charge ratio (m/z) values for the molecular ion or its adducts, which allows for the unambiguous determination of the elemental composition uni.lu. For this compound, the exact mass is reported as 354.14672380 Da, with a monoisotopic mass of 354.14673 Da nih.govuni.lu. HRESIMS data often include predicted collision cross-section (CCS) values for various adducts, further supporting structural characterization.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺355.15401183.7
[M+Na]⁺377.13595190.3
[M-H]⁻353.13945186.7
[M+NH₄]⁺372.18055194.8
[M+K]⁺393.10989185.1
[M+H-H₂O]⁺337.14399176.3
[M+HCOO]⁻399.14493200.6
[M+CH₃COO]⁻413.16058210.5
[M+Na-2H]⁻375.12140180.9
[M]⁺354.14618185.3
[M]⁻354.14728185.3

Note: m/z refers to the mass-to-charge ratio of the adduct. CCS values are calculated using CCSbase. uni.lu

Other Advanced Spectroscopic Methods

Beyond NMR and HRESIMS, other spectroscopic techniques contribute to the comprehensive characterization of this compound:

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the chromophores present in the molecule, indicating the presence of conjugated systems typical of chalcones muni.czsemanticscholar.org.

Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic C-H bonds, which are consistent with the chalcone structure of this compound muni.czsemanticscholar.org.

Circular Dichroism (CD) Spectroscopy: For compounds with chiral centers, CD spectroscopy can be employed to determine their absolute configuration muni.cz. While this compound itself does not possess a chiral center as a trans-chalcone, CD can be crucial for related prenylated flavonoids with defined stereochemistry lipidmaps.org.

Chromatographic Separation and Isolation Methodologies for this compound

The isolation of this compound from natural sources, particularly Humulus lupulus, involves a series of chromatographic separation techniques designed to purify the compound from complex mixtures of plant metabolites researchgate.netmuni.cz.

Initial extraction from plant material, such as hops, often involves solvents like ethyl acetate (B1210297) mdpi.com. The crude extract then undergoes a multi-step purification process:

Column Chromatography (CC): This is a primary separation technique, often utilizing stationary phases like silica (B1680970) gel or Sephadex LH-20 muni.czmdpi.comcore.ac.uk. Different solvent systems (e.g., chloroform:methanol mixtures) are employed as eluents to separate compounds based on their polarity mdpi.com.

High-Performance Liquid Chromatography (HPLC): For higher resolution and purity, preparative HPLC is frequently used muni.czuni-regensburg.demdpi.comulisboa.pt. HPLC systems with photodiode array detectors allow for the monitoring and collection of specific compounds based on their retention times and UV absorption profiles mdpi.com. HPLC-MS/MS can also be used for detection and identification researchgate.net.

Liquid-Liquid Chromatography (LLC): Techniques such as countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) are also applied, particularly for the purification of natural products like prenylated chalcones ulisboa.pt. These methods utilize two immiscible liquid phases, offering gentle separation conditions and minimizing irreversible adsorption onto solid supports ulisboa.pt.

Thin-Layer Chromatography (TLC): TLC is often used for rapid qualitative analysis and monitoring the progress of chromatographic separations muni.cz.

These methodologies, when applied systematically, enable the successful isolation and purification of this compound in quantities sufficient for detailed structural characterization.

Research into the Biological Activities and Pharmacological Mechanisms of Xanthogalenol

Neuropharmacological Research Avenues

Recent studies have highlighted the potential of Xanthogalenol in the field of neuropharmacology, particularly concerning its effects on memory and neuronal signaling pathways.

This compound has been identified as a potentially active compound in the context of memory impairment. researchgate.netscispace.com Network pharmacology studies exploring the mechanisms of traditional medicines like Drynariae Rhizoma for treating memory deficits have pointed towards this compound as a key bioactive molecule. researchgate.netscispace.comfrontiersin.org These computational analyses suggest that this compound's effects may be linked to its interaction with crucial signaling pathways involved in neuronal function and plasticity, processes that are fundamental to learning and memory. researchgate.netresearchgate.net While direct preclinical animal models testing this compound for memory impairment are still emerging, these network analyses provide a strong rationale for its investigation as a therapeutic agent for conditions associated with cognitive decline. researchgate.netscispace.com

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation in various tissues, including the central nervous system. wikipedia.orggenome.jp The Akt family has three isoforms (Akt1, Akt2, and Akt3), with Akt1 being particularly important for synaptic plasticity and gene expression-mediated memory processes. scispace.comelifesciences.org

Table 1: Molecular Docking Scores for this compound and Control Drugs with Akt1

Compound Total Score C-Score
This compound 7.22 5
Capivasertib (Control) 8.87 5
Oxiracetam (Control) 4.31 0

Source: Adapted from network pharmacology studies. scispace.com The Total Score indicates the binding affinity, while the C-Score reflects the confidence of the docking result.

Nerve Growth Factor (NGF) is a neurotrophin essential for the survival, development, and function of sensory and sympathetic neurons. nih.govnih.gov It exerts its effects primarily by binding to the Tropomyosin receptor kinase A (TrkA). dovepress.comsinobiological.com The binding of NGF to TrkA initiates several intracellular signaling cascades, including the PI3K/Akt pathway, which are crucial for neuronal survival and differentiation. nih.govsinobiological.com

Network pharmacology analyses have implicated the NGF-TRKA signaling pathway as a key mediator of this compound's potential effects on memory impairment. researchgate.netscispace.com It is proposed that this compound may exert its neuroprotective effects by activating the NGF-TRKA signaling pathway. scispace.com This modulation could lead to the activation of downstream effectors like the Akt cascade, ultimately promoting processes that underpin synaptic plasticity and neuronal resilience. scispace.commdpi.com

Molecular Targeting of Akt1 Pathway in Neuronal Systems

Oncological Research Perspectives

In the field of oncology, prenylated chalcones are being investigated for their potential as anticancer agents. Research indicates that this compound may possess properties that inhibit cancer cell growth and induce programmed cell death.

This compound has demonstrated antiproliferative activity against various human cancer cell lines in laboratory settings. mdpi.com Studies on related prenylated chalcones show that these compounds can inhibit the growth of cancer cells from different origins, including breast, prostate, and colon cancer. hopsteiner.usresearchgate.net Specifically, this compound is noted among a group of chalcones that exhibit anticancer effects through the inhibition of cell proliferation. mdpi.com This activity is often attributed to the presence of the prenyl group in its chemical structure, which may enhance its selectivity towards cancer cells. mdpi.com

Beyond inhibiting proliferation, this compound is also suggested to induce apoptosis, or programmed cell death, in cancer cells. mdpi.com This is a common mechanism for many flavonoids and chalcones being investigated for cancer therapy. mdpi.comnih.gov The induction of apoptosis by this compound is linked to its ability to interfere with critical signaling pathways that regulate cell survival and death, such as the PI3K/Akt pathway. mdpi.comnih.gov In prostate cancer cells, for instance, inhibition of the pro-survival Akt signaling pathway by the related compound Xanthohumol (B1683332) was associated with the induction of apoptosis. nih.gov Mechanistic studies on other chalcones have shown that they can trigger apoptosis through mitochondrial membrane depolarization, suggesting an activation of the intrinsic apoptotic pathway. mdpi.com These findings provide a basis for investigating similar mechanisms for this compound in various cancer models.

Table 2: List of Compounds Mentioned

Compound Name Class
Apigenin Flavonoid
Capivasertib Akt1 Inhibitor
Epigallocatechin-3-gallate Flavanol
Kaempferol Flavonoid
Kurarinone Flavonoid
Kushennol F Flavonoid
Luteolin Flavonoid
Naringin (B1676962) Flavonoid
Oxiracetam Nootropic Drug
Sophoraflavanone G Flavonoid
Taxifolin Flavonoid
Quercetin Flavonoid
Xanthohumol Prenylated Chalcone (B49325)

| This compound | Prenylated Chalcone |

Modulation of Cancer-Related Signaling Pathways

Research into the specific effects of this compound on cancer-related signaling pathways is still emerging. While its parent compound, Xanthohumol, has been more extensively studied, investigations focusing exclusively on this compound's mechanisms are less common in the available scientific literature. Broader studies on plant-derived compounds often include this compound among other flavonoids, providing some initial indications of its potential activities.

PI3K/AKT Pathway Investigations

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. mdpi.comnih.govnih.gov Its dysregulation is a common feature in many human cancers, making it a key target for cancer therapies. mdpi.comnih.gov Natural compounds, including various flavonoids, have been investigated for their ability to modulate this pathway. mdpi.com

While comprehensive studies detailing this compound's specific impact on the PI3K/AKT pathway are limited, it has been identified in research contexts that examine this signaling cascade. For instance, this compound is mentioned as a constituent of plants whose extracts are studied for cancer prevention and intervention through the modulation of the PI3K/AKT/mTOR pathway. researchgate.net However, detailed mechanistic data from studies focused solely on this compound's direct interaction with and modulation of the PI3K/AKT pathway components in cancer cells are not extensively documented in the current body of research.

p38/mTOR/STAT3 Pathway Analyses

The p38 mitogen-activated protein kinase (MAPK), mammalian target of rapamycin (B549165) (mTOR), and signal transducer and activator of transcription 3 (STAT3) pathways are interconnected signaling networks crucial in cancer cell proliferation, survival, and inflammation. researchgate.netfrontiersin.org The p38 MAPK can act as an upstream regulator of mTOR, which in turn can regulate STAT3. researchgate.net The inhibition of these pathways is a strategy being explored in cancer therapy. frontiersin.org

Specific analyses of this compound's effects on the p38/mTOR/STAT3 signaling axis are not prominently featured in existing research. Studies have shown that other natural compounds, such as certain xanthones and plant extracts, can inhibit these pathways in cancer cells. frontiersin.orgnih.gov For example, a new xanthone, Xipsxanthone H, was found to suppress STAT3 phosphorylation in non-small-cell lung cancer cells. nih.gov However, dedicated research that isolates and analyzes the direct intervention of this compound in the p38/mTOR/STAT3 cascade in cancer models has yet to be widely published.

BRAF and NF-κB Signaling Interventions

The BRAF kinase and the nuclear factor-kappa B (NF-κB) transcription factor are key players in distinct but sometimes related signaling pathways implicated in cancer. nih.govdovepress.com BRAF is a component of the MAPK pathway, and mutations in BRAF are common oncogenic drivers. nih.gov The NF-κB pathway is a central mediator of inflammatory responses that can promote cancer development and progression. dovepress.comfrontiersin.org

There is a lack of specific research investigating the direct interventions of this compound on BRAF and NF-κB signaling within the context of cancer modulation. In contrast to its precursor, mutant BRAF has been shown in some contexts to not trigger NF-κB activation. nih.gov The anti-inflammatory mechanisms of the broader class of xanthones often involve the modulation of the NF-κB pathway. frontiersin.org However, studies focusing specifically on this compound's ability to modulate BRAF-mutant cancers or its precise impact on NF-κB activation in tumor cells are not detailed in the available literature.

Immunomodulatory and Anti-inflammatory Investigations

This compound has been identified as a compound with potential immunomodulatory and anti-inflammatory activities. nih.govmdpi.commdpi.comscielo.br Its effects are primarily linked to the inhibition of pro-inflammatory mediators and interference with key receptors involved in the innate immune response.

Inhibition of Inflammatory Cytokine Production (e.g., MCP-1, IL-6)

This compound is part of a group of prenylated flavonoids from hops that have been shown to inhibit the production of inflammatory cytokines in response to bacterial lipopolysaccharide (LPS). thieme-connect.comthieme-connect.com Specifically, studies using human monocytic THP-1 cells demonstrated that these compounds could suppress the secretion of Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-6 (IL-6). thieme-connect.comthieme-connect.com MCP-1 is a potent chemokine responsible for recruiting monocytes to sites of inflammation, while IL-6 is a pleiotropic cytokine with a central role in inflammation and immune regulation. nih.govnih.govmdpi.com

Research has established that the specific chemical structure of these prenylated flavonoids, including the position and nature of the prenyl groups, significantly influences their inhibitory activity against cytokine production. thieme-connect.com

Table 1: Effect of Selected Prenylated Flavonoids on Cytokine Production This table is representative of the type of data found in studies on prenylated flavonoids. Specific IC50 values for this compound were not detailed in the provided search results, but it was studied as part of the group of compounds showing these inhibitory effects.

Compound Target Cell Line Activity

Interference with Toll-like Receptor 4 (TLR4) Coreceptor MD-2 Binding

The mechanism behind the anti-inflammatory effects of this compound and related flavonoids appears to involve the Toll-like receptor 4 (TLR4) signaling complex. thieme-connect.com TLR4 is a key pattern recognition receptor of the innate immune system that recognizes LPS from Gram-negative bacteria. frontiersin.orgnih.gov For TLR4 to be activated by LPS, it requires a coreceptor called myeloid differentiation factor 2 (MD-2), which contains the primary binding site for LPS. thieme-connect.comthieme-connect.comfrontiersin.org

It has been proposed that prenylated flavonoids, such as this compound, exert their anti-inflammatory effects at least partially by interfering with the binding of LPS to the MD-2 coreceptor. thieme-connect.comthieme-connect.com Molecular docking studies have supported this hypothesis, showing that these flavonoids can fit within the hydrophobic pocket of MD-2. thieme-connect.com This competitive binding is thought to prevent or reduce the activation of the TLR4/MD-2 complex by LPS, thereby suppressing the downstream signaling cascade that leads to the production of inflammatory cytokines like MCP-1 and IL-6. thieme-connect.com

Effects on Lipopolysaccharide (LPS)-Induced Cellular Responses

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in host immune cells. nih.govwikipedia.orgmdpi.com The recognition of LPS by cellular receptors, primarily Toll-like receptor 4 (TLR4) on macrophages, triggers a signaling cascade that results in the production of various inflammatory mediators. nih.govmdpi.com Any process that changes a cell's state or activity due to an LPS stimulus is known as a cellular response to lipopolysaccharide. ebi.ac.uk

In experimental models, macrophage cell lines such as RAW 264.7 are commonly used to study these effects. nih.govnih.govbiomolther.org When stimulated with LPS, these cells significantly increase the production and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govbiomolther.org Furthermore, LPS stimulation leads to the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively—both key mediators of the inflammatory process. biomolther.orgplos.org

The underlying mechanism for this inflammatory response involves the activation of critical signaling pathways, such as the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govplos.org Research on compounds structurally related to this compound, such as other prenylated flavonoids, has shown that they can inhibit the LPS-induced inflammatory response by suppressing the activation of these pathways, thereby reducing the production of inflammatory mediators. nih.govplos.org These findings suggest a potential avenue for this compound to exert anti-inflammatory effects by modulating LPS-induced cellular responses, although direct studies are needed for confirmation.

Antioxidant Capacity Research

The antioxidant capacity of a compound refers to its ability to neutralize free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress. nih.govcabidigitallibrary.org In vitro antioxidant activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. unimore.itresearchgate.netpsecommunity.org

This compound is a prenylated chalcone found in plants like Humulus lupulus (hops). nih.govmdpi.com Extracts from hops, which contain this compound and other related flavonoids, have demonstrated significant antioxidant potential in various studies. researchgate.netherbapolonica.pl The prenylation of flavonoids is believed to influence their bioactivity, including their antioxidant properties. nih.gov

Research on hop extracts has shown a high scavenging potential against both DPPH and ABTS radicals. psecommunity.orgresearchgate.net The antioxidant activity is often correlated with the total content of polyphenols and flavonoids in the extracts. researchgate.netfrontiersin.org

Assay Sample Finding (IC50 Value) Reference
DPPH Radical ScavengingHop Cone Extracts0.027 to 0.047 mg/mL psecommunity.orgresearchgate.net
ABTS Radical Cation ScavengingHop Cone Extracts0.023 to 0.134 mg/mL psecommunity.orgresearchgate.net

IC50: The concentration of an antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates higher antioxidant activity.

Other Emerging Biological Activities and Research Directions

Bone density conservation agents are compounds that inhibit bone resorption and/or promote bone mineralization, used to treat bone diseases like osteoporosis. ebi.ac.ukebi.ac.ukdrugbank.com Osteoporosis is a systemic skeletal disease characterized by low bone mass and deterioration of bone tissue, leading to an increased risk of fracture. ebi.ac.uknih.gov Research has identified several flavonoids with the potential to protect against bone loss. nih.govfrontiersin.org

This compound has been identified as a potential bone density conservation agent. ebi.ac.uknih.gov Studies investigating flavonoid aglycones from Drynaria fortunei, a traditional herb used for bone disorders, have shown that this compound exhibits osteogenic effects. ebi.ac.uk Specifically, it has been found to promote the differentiation and mineralization of osteoblastic cells, which are responsible for bone formation. frontiersin.orgmdpi.com

One study demonstrated that this compound promotes mineralization in osteoblastic UMR 106 cells. This effect appears to be mediated through the activation of the estrogen receptor (ER) signaling pathway, as the effect was diminished by an ER antagonist. ebi.ac.ukmdpi.com

Cell Line Compound Concentration Observed Effect Proposed Mechanism Reference
UMR 106 (osteoblastic)This compound100 nMSignificantly increased concentration of acid-solubilized calcium (mineralization).Activation of Estrogen Receptor (ER) signaling pathway. ebi.ac.ukmdpi.com

α-Glucosidase is an enzyme located in the small intestine that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable glucose. frontiersin.org Inhibiting this enzyme can delay glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. frontiersin.orgnih.gov Consequently, α-glucosidase inhibitors are of significant interest in diabetes research. nih.govmdpi.com

This compound has been noted for its potential inhibitory effects on α-glucosidase. researchgate.net While detailed kinetic studies on this compound itself are emerging, research on structurally similar prenylated chalcones, such as Xanthohumol, provides strong evidence for the potential of this class of compounds. A study on Xanthohumol demonstrated that it is a potent, reversible, and noncompetitive inhibitor of α-glucosidase. nih.gov This indicates that the compound binds to the enzyme at a site other than the active site, inducing a conformational change that reduces its catalytic efficiency. nih.gov The promising results for related compounds highlight the importance of further investigating this compound as a potential α-glucosidase inhibitor. nih.govnih.govnih.gov


Synthetic Strategies and Derivatization Approaches for Xanthogalenol and Analogues

Chemical Synthesis Pathways for Chalcone (B49325) Scaffolds

Chalcones are fundamental building blocks in the synthesis of various natural products, including flavonoids. Their chemical synthesis primarily relies on the Claisen-Schmidt condensation, a reaction involving the condensation of an aromatic aldehyde with an acetophenone (B1666503) (or other aryl ketone) under either acidic or basic catalytic conditions, followed by a dehydration step researchgate.netgkyj-aes-20963246.comfrontiersin.orgacs.org. This method is widely favored due to its simplicity, sustainability, and low toxicity researchgate.net.

Beyond the Claisen-Schmidt condensation, several other synthetic methodologies have been reported for chalcone scaffold construction:

Coupling Reactions: These include Suzuki-Miyaura coupling, Sonogashira isomerization coupling, and Heck coupling researchgate.netekb.eg.

Olefination Reactions: Wittig and Julia-Kocienski olefination reactions provide alternative routes to the α,β-unsaturated ketone system researchgate.netekb.eg.

Acylation Reactions: Friedel-Crafts acylation of cinnamoyl chloride is another approach ekb.eg.

Rearrangements: Photo-Fries rearrangement of phenyl cinnamates has also been utilized researchgate.net.

One-Pot Methods: These strategies aim to streamline the synthesis by combining multiple steps into a single reaction vessel ekb.eg.

Conventional chalcone synthesis often requires refluxing in polar solvents at temperatures ranging from 50°C to 100°C for several hours researchgate.net. However, modern techniques, such as microwave radiation and ultrasound waves, have been successfully applied to accelerate reaction rates and improve yields, contributing to more efficient synthetic processes ekb.eg.

Regioselective Prenylation Strategies

Prenylation, the introduction of isoprenoid units (e.g., dimethylallyl, geranyl, farnesyl), is a critical step in the synthesis of prenylated natural products like xanthogalenol. Achieving regioselectivity, meaning the selective attachment of the prenyl group at a specific position on the aromatic ring, remains a significant challenge in organic synthesis, particularly at non-pre-functionalized positions chemistryviews.org.

In nature, prenyltransferase (PTase) enzymes precisely control the regioselective incorporation of prenyl and reverse-prenyl motifs using precursors like dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) nih.gov. Chemical synthesis endeavors to mimic this precision.

Common strategies for chemical catalytic prenylation include:

Friedel-Crafts Alkylation: This reaction can be employed for the direct prenylation of aromatic systems. The use of specific catalysts, such as Fe(OTf)3, can influence regioselectivity rsc.org.

Cross-Coupling Reactions: Methods like Suzuki-Miyaura cross-coupling, while effective, often necessitate the prior synthesis of halide or boronic acid derivatives rsc.org.

C-H Activation: This approach directly activates C-H bonds for prenylation, offering a more atom-economical route .

Tsuji-Trost-like Reactions, Addition Reactions, and Radical Coupling: These represent other mechanistic pathways explored for prenylation .

The control of regioselectivity in palladium-catalyzed asymmetric prenylation has been demonstrated, where the choice of ligand, solvent, and halide additive can dictate the formation of either linear or branched prenylated products nih.gov. Furthermore, direct photocatalytic defluoroprenylation has shown promise, offering excellent functional group tolerance and rapid reaction times, with the ability to switch regioselectivity based on the reagent used nih.gov. For polyphenols, prenylation is a key modification to enhance biological potency, and while multi-step sequences involving protection-deprotection and Claisen rearrangement are common, single-step catalytic Friedel-Crafts alkylation using prenyl alcohol has emerged as a simpler alternative rsc.org.

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization is an indispensable tool in medicinal chemistry for elucidating the relationship between a compound's chemical structure and its biological activity. For this compound, a prenylated chalcone, modifications to both the chalcone core and the prenyl substituent are explored to understand their impact on its properties ekb.eg. The presence and specific positioning of prenyl groups are known to significantly influence the biological profiles of natural products, including chalcones and xanthones, often enhancing activities such as antitumor and anti-inflammatory effects rsc.orgmdpi.com.

Modulating Hydroxylation Patterns and Prenyl Group Positions

Modulating the hydroxylation patterns involves strategically introducing or removing hydroxyl groups on the aromatic rings of the chalcone scaffold. Many natural chalcones are polyhydroxylated, and alterations to these patterns can impact solubility and bioactivity frontiersin.org. For instance, substituting ring A with hydroxyl and amide groups can increase solubility and enhance biological activity frontiersin.org.

Modulating the position and nature of the prenyl group is equally critical for SAR studies. Prenyl groups, such as dimethylallyl (C5), geranyl (C10), and farnesyl (C15), can be attached at various sites on the chalcone backbone. The specific position of prenylation can drastically alter the compound's interaction with biological targets, thereby affecting its efficacy nih.govrsc.org. Synthetic efforts have focused on generating libraries of prenylated analogues, including those with open-chain prenyl groups and their cyclized forms (e.g., dihydropyranoxanthones and pyranoxanthones in the case of xanthones), to systematically investigate these structural variations mdpi.com.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact, reduce waste, and enhance safety. For the synthesis of chalcones, including those relevant to this compound, the Claisen-Schmidt condensation is inherently considered a more sustainable process due to its high atom economy and relatively low toxicity researchgate.net.

A notable advancement in green chemistry for chalcone synthesis is the application of solvent-free grinding techniques. This method significantly reduces the need for large quantities of solvents, a major source of waste in traditional organic synthesis. Grinding techniques have demonstrated the ability to synthesize chalcone derivatives in remarkably short reaction times, often within minutes (e.g., 15 minutes), compared to the hours required by conventional reflux methods, thereby minimizing energy consumption and waste generation gkyj-aes-20963246.com.

Advanced Research Methodologies Applied to Xanthogalenol Studies

In Vitro Experimental Models

In vitro experimental models are fundamental for directly assessing the biological activities of compounds in controlled laboratory environments. They offer crucial insights into cellular responses and biochemical interactions without the complexities of a whole organism.

Cell Culture Systems for Biological Activity ScreeningCell culture systems are extensively utilized for screening the biological activities of natural compounds such as Xanthogalenol. These models enable researchers to investigate various cellular effects, including cytotoxicity, antiproliferative activity, and other cellular responses under controlled conditionsharvard.eduiiarjournals.org. For instance, studies have explored the cytotoxic activity of prenylated chalcones, a class of compounds that includes this compound, using established cell lines. This compound (referred to as compound 3 in one study) has been investigated for its influence on cellular viability in the HeLa cell linenih.gov. While specific quantitative data like IC50 values for this compound in this context were not detailed in the immediate search results, the application of cell culture systems confirms their role in assessing the compound's potential biological impactnih.gov. This approach is a standard method for evaluating the biological activities of compounds derived from plant extractsharvard.eduiiarjournals.orgbadd-cao.net.

In Silico Computational Approaches

In silico computational approaches leverage advanced computing power and bioinformatics to predict and analyze the interactions of compounds with biological systems. These methods complement in vitro and in vivo studies by providing theoretical insights and guiding experimental design.

Network Pharmacology for Target Identification and Pathway AnalysisNetwork pharmacology is a systems-level approach that investigates the intricate relationships between compounds, their diverse targets, and the biological pathways they modulate. This methodology offers a holistic understanding of a compound's therapeutic effects, particularly valuable for natural products with multi-component and multi-target characteristicsnih.gov. This compound has been a subject of network pharmacology investigations, revealing its potential involvement in various physiological and pathological processes.

One notable study employed network pharmacology to explore the mechanisms of Drynariae Rhizoma in treating memory impairment, identifying this compound as a key active compound. The analysis revealed 60 target genes associated with memory impairment and the active compounds, with "Signalling by nerve growth factor" highlighted as a top-enriched Reactome term. Akt1 was identified as a significant signaling hub gene within this pathway, and subsequent molecular docking simulations supported this compound's favorable binding affinities to Akt1.

Another network pharmacology study focused on the Wenshenyang recipe (WSYR) for infertility treatment, where this compound, originating from Drynaria fortunei (Gusuibu), was identified as an active component. This research, combining network pharmacology with RNA sequencing, identified key targets such as ESR1, TP53, AKT1, IL-6, and IL-10, and significantly enriched 15 infertility-related pathways. Molecular docking further corroborated this compound's strong affinity for estrogen receptors (ESR1 and ESR2), suggesting its role in hormonal regulation related to infertility.

These studies underscore the utility of network pharmacology in deciphering the complex, multi-target mechanisms and pathway modulations exerted by this compound.

Table 1: Key Targets and Pathways Identified via Network Pharmacology for this compound

Study FocusKey TargetsEnriched PathwaysReference
Memory ImpairmentAkt1Signalling by nerve growth factor pathway
InfertilityESR1, ESR2, TP53, AKT1, IL-6, IL-10 (among others)Estrogen receptor-mediated signaling, Inflammatory pathways

Molecular Docking Simulations for Ligand-Protein InteractionsMolecular docking simulations are computational techniques used to predict the optimal binding orientation (pose) of a small molecule (ligand) within the binding site of a protein (receptor). This approach helps to characterize the atomic-level interactions between ligands and proteins, providing insights into their binding behavior and elucidating fundamental biochemical processes.

This compound has been investigated through molecular docking studies to understand its interactions with various protein targets. Consistent with network pharmacology findings, this compound demonstrated acceptable binding affinities to Akt1, a critical signaling protein involved in memory impairment pathways. This suggests a direct molecular interaction that could contribute to its observed effects.

Furthermore, in research pertaining to infertility treatment, molecular docking models confirmed that this compound exhibited good affinity for estrogen receptors, specifically ESR1 and ESR2. These predicted interactions suggest a plausible molecular basis for this compound's influence on hormonal regulation. Additionally, molecular docking studies have been employed to unravel the interaction modes between this compound and MAPK3, with an reported IC50 of 280.13 nM, indicating its potential as an inhibitor of this kinase.

Table 2: Molecular Docking Findings for this compound

Target ProteinBinding Affinity / InteractionReference
Akt1Acceptable affinity
ESR1Good affinity
ESR2Good affinity
MAPK3IC50 280.13 nM

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) ModelingCheminformatics encompasses the application of computational and informational methods to address various chemical problems, including the analysis of chemical structures and properties. Quantitative Structure-Activity Relationship (QSAR) modeling, a specialized area within cheminformatics, aims to establish mathematical relationships between a compound's chemical structure and its observed biological activitynih.govfigshare.com. This enables the prediction of the activity of novel compounds and facilitates the rational design of more potent or selective agents.

For prenylated chalcones, the structural class to which this compound belongs, QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) have been successfully applied to study structure-activity relationships nih.gov. While specific QSAR models exclusively focused on this compound were not detailed in the provided search results, the principles of QSAR are highly relevant for understanding and optimizing its biological activities. QSAR models can predict various parameters, including physicochemical properties and potential biological activities (e.g., enzyme inhibition), based on a compound's structural features figshare.com. The ability to correlate structural modifications with changes in biological activity makes QSAR an invaluable tool for guiding the rational design and synthesis of this compound derivatives with potentially enhanced therapeutic properties.

Future Research Trajectories and Translational Academic Prospects of Xanthogalenol

Elucidation of Undefined Molecular Mechanisms and Pathwaysresearchgate.net

Despite promising observations, the precise molecular mechanisms and intricate signaling pathways through which Xanthogalenol exerts its biological effects are not fully understood. Research indicates that this compound may play a protective role in memory impairment by activating the Nerve Growth Factor (NGF)-tropomyosin receptor kinase A (TRKA) signaling pathway, with molecular docking studies suggesting an affinity for Akt1, a crucial signaling hub gene within this pathway. scispace.comresearchgate.net Furthermore, this compound has been reported to exhibit antiproliferative activity against mammalian cancer cells, though the underlying mechanisms for this effect remain unidentified. scispace.com It has also been implicated in bone protection through the activation of the estrogen signaling pathway, promoting osteoblast differentiation and mineralization in vitro. researchgate.netfrontiersin.orgebi.ac.uk Future research should focus on:

Comprehensive Pathway Mapping: Employing advanced omics technologies (genomics, proteomics, metabolomics) to identify all direct and indirect targets of this compound and map the complete cascade of events triggered by its interaction.

Target Identification and Validation: Utilizing techniques such as affinity chromatography, mass spectrometry, and CRISPR-Cas9 gene editing to definitively identify and validate the specific proteins, enzymes, or receptors that this compound binds to or modulates.

Role in Cellular Processes: Investigating its influence on fundamental cellular processes such as cell cycle regulation, apoptosis, autophagy, and cellular metabolism in various physiological and pathological contexts.

In Vivo Mechanism Confirmation: Translating in vitro findings to in vivo models to confirm the relevance of identified mechanisms in complex biological systems.

Development of this compound as a Research Tool or Proberesearchgate.netresearchgate.netfrontiersin.org

This compound's observed biological activities make it a valuable candidate for development as a research tool or probe to investigate complex biological processes. Its ability to interact with specific signaling pathways, such as the NGF-TRKA pathway and estrogen signaling, highlights its potential as a molecular probe. scispace.comresearchgate.netfrontiersin.org

Mechanism-Based Probes: Synthesizing labeled this compound derivatives (e.g., fluorescent or biotinylated) to track its distribution, binding partners, and cellular localization, thereby aiding in the discovery of novel biological targets and pathways.

Pharmacological Tools: Utilizing this compound as a selective modulator to perturb specific biological pathways in cell culture or animal models, helping to dissect the roles of these pathways in health and disease.

Lead Compound for Drug Discovery: Serving as a scaffold for the rational design of new therapeutic agents. Its structural features can be leveraged to create libraries of derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govyoutube.comdomainex.co.uk

Exploration of Synergistic Effects with Other Phytochemicalsresearchgate.net

Natural products often exhibit their therapeutic effects through the synergistic interactions of multiple compounds. nuevo-group.comrijournals.com this compound, as a component of complex botanical extracts like Drynariae Rhizoma and Humulus lupulus, is likely to participate in such synergistic relationships. mdpi.comscispace.com

Combination Studies: Conducting systematic studies to evaluate the synergistic, additive, or antagonistic effects of this compound when combined with other known phytochemicals or conventional therapeutic agents. This could involve high-throughput screening of various combinations.

Mechanism of Synergy: Investigating the underlying mechanisms of synergistic interactions, such as enhanced bioavailability, multi-target modulation, or overcoming resistance mechanisms. nuevo-group.com

Natural Product Formulations: Developing optimized natural product formulations that leverage the synergistic potential of this compound with other bioactive compounds for enhanced therapeutic outcomes.

Advances in Sustainable Production and Biosynthetic Engineeringebi.ac.uk

This compound is found in specific hop varieties, and its natural abundance can be limited. mdpi.comfrontiersin.org Sustainable and efficient production methods are crucial for its widespread research and potential therapeutic use.

Metabolic Engineering: Leveraging metabolic engineering approaches in microorganisms (e.g., Saccharomyces cerevisiae or Escherichia coli) or plant cell cultures to enhance this compound biosynthesis. This involves identifying and optimizing key enzymes in its biosynthetic pathway, such as prenyltransferases and O-methyltransferases. bioactivetech.plebi.ac.ukoup.compnas.orggoogle.comnih.gov

Improved Extraction and Purification: Developing more environmentally friendly and cost-effective extraction and purification techniques from natural sources, potentially involving green chemistry principles.

Agricultural Optimization: Exploring agricultural practices and breeding strategies for hop varieties that naturally produce higher yields of this compound. frontiersin.org

Design and Synthesis of Novel this compound Analogs with Enhanced Biological Specificity

The chalcone (B49325) scaffold of this compound offers significant opportunities for chemical modification to improve its biological properties. mdpi.comnih.govnih.govmdpi.com Structure-activity relationship (SAR) studies are essential for designing analogs with enhanced potency, selectivity, and reduced off-target effects. youtube.comdomainex.co.uknih.govnih.govdntb.gov.ua

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule to understand the relationship between its chemical structure and biological activity. This includes altering the prenyl group, hydroxyl groups, and methoxy (B1213986) group. nih.govscribd.com

Rational Drug Design: Employing computational chemistry and structure-based drug design (SBDD) techniques to design novel analogs with optimized interactions with specific biological targets. domainex.co.uk

Targeted Delivery Systems: Developing delivery systems (e.g., nanoparticles, liposomes) to enhance the bioavailability and targeted delivery of this compound and its analogs to specific tissues or cells, thereby improving efficacy and minimizing potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanthogalenol
Reactant of Route 2
Xanthogalenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.